molecular formula C12H7Cl3 B1584070 3,4',5-Trichlorobiphenyl CAS No. 38444-88-1

3,4',5-Trichlorobiphenyl

Cat. No. B1584070
CAS RN: 38444-88-1
M. Wt: 257.5 g/mol
InChI Key: SYSBNFJJSJLZMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trichlorobiphenyl (3,4,5-TCB) is a synthetic chemical compound that has been used in industrial processes and commercial products since the 1950s. It is a chlorinated aromatic compound, meaning it contains three chlorine atoms attached to a single aromatic ring. It is highly stable and resistant to degradation, making it a useful chemical for industrial applications. However, due to its environmental persistence and potential toxicity, 3,4,5-TCB is now being regulated in many countries.

Scientific Research Applications

1. Hydrodechlorination and Reactivity Studies

Research indicates different reactivities of chlorobiphenyls under certain conditions. A study showed that while 3-chlorobiphenyl remained unchanged, 2,4,5- and 2,4′,5-trichlorobiphenyls were completely converted to hydroxy derivatives, highlighting their varying chemical behaviors in certain environments (Gorbunova et al., 2019).

2. Adsorption and Corrosion Inhibition

Some studies have focused on the adsorption properties of similar compounds for corrosion protection in metals. For instance, 4H-triazole derivatives showed significant inhibitory effects in protecting mild steel from corrosion in an acidic medium (Bentiss et al., 2007).

3. Theoretical Toxicity Assessment

Theoretical studies have been conducted to understand the toxicity of polychlorobiphenyls (PCBs), including trichlorobiphenyls. These studies use quantitative structure-toxicity relationship principles to estimate the degree of toxicity of PCBs, providing insights into the potential environmental and health impacts (Eddy, 2020).

4. Environmental Degradation Pathways

Research on the degradation of PCBs, including trichlorobiphenyls, has been crucial in understanding environmental remediation processes. Studies have explored pathways and products of PCB degradation using methods like the sodium dispersion method, contributing to knowledge about how these compounds break down in the environment (Noma et al., 2007).

5. Investigation of Molecular Structures

The structural analysis of polychlorinated biphenyls is another area of focus. Understanding the molecular structure of these compounds, such as 3,4',5-trichlorobiphenyl, provides crucial information for chemical and environmental research (Lehmler et al., 2002).

properties

IUPAC Name

1,3-dichloro-5-(4-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSBNFJJSJLZMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40865913
Record name 3,4',5-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40865913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4',5-Trichlorobiphenyl

CAS RN

38444-88-1
Record name 3,4′,5-Trichlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38444-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4',5-Trichlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4',5-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40865913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4',5-TRICHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P695727OP2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4',5-Trichlorobiphenyl
Reactant of Route 2
Reactant of Route 2
3,4',5-Trichlorobiphenyl
Reactant of Route 3
Reactant of Route 3
3,4',5-Trichlorobiphenyl
Reactant of Route 4
Reactant of Route 4
3,4',5-Trichlorobiphenyl
Reactant of Route 5
Reactant of Route 5
3,4',5-Trichlorobiphenyl
Reactant of Route 6
Reactant of Route 6
3,4',5-Trichlorobiphenyl

Citations

For This Compound
138
Citations
HJ Lehmler, X He, MW Duffel, S Parkin - … Crystallographica Section E …, 2013 - scripts.iucr.org
Crystals of the title compound, C14H8Cl6O4S, are twinned by inversion, with unequal components [0.85 (3):0.15 (3)]. The asymmetric unit contains two independent molecules that are …
Number of citations: 1 scripts.iucr.org
D Moir, A Viau, IH Chu, EK Wehler… - Toxicology and …, 1996 - journals.sagepub.com
The tissue distribution, metabolism, and excretion of 14C-labeled 2,4,4' trichlorobiphenyl (CB-28) were studied in the rat. Following intravenous administration, radioactivity was …
Number of citations: 10 journals.sagepub.com
Y Itoh, T Kaneko, E Akahane, H Shirai… - Bulletin of environmental …, 2005 - core.ac.uk
MATERIALS AND METHODS Polychlorobenzenes (DCB, TCB, TeCB)(reagent grade) and polychlorobiphenyls (TCBP, TeCBP)(analytical standard) were purchased from Tokyo Kasei (…
Number of citations: 4 core.ac.uk
GG Oakley, LW Robertson, RC Gupta - Carcinogenesis, 1996 - academic.oup.com
Previous studies reported that metabolic activation of certain polychlorinated biphenyls (PCBs) resulted in binding to protein, RNA and DNA fractions. However, the formation of DNA …
Number of citations: 115 academic.oup.com
IM Chen, FC Chang, YS Wang - Chemosphere, 2001 - Elsevier
To understand the dechlorination ability of chlorobenzenes (CBs) and polychlorinated biphenyls (PCBs) by untamed microorganisms under anaerobic condition and to correlate gas …
Number of citations: 20 www.sciencedirect.com
R Kamata, F Shiraishi, D Nakajima, H Takigami… - Toxicology in vitro, 2009 - Elsevier
The toxicities of polychlorinated biphenyls (PCBs) are thought to be mediated mainly by the aryl hydrocarbon receptor (AhR). However, little is known about changes to AhR-mediated …
Number of citations: 47 www.sciencedirect.com
TP Twaroski, ML O'Brien, LW Robertson - Biochemical pharmacology, 2001 - Elsevier
Polychlorinated biphenyls (PCBs) induce drug metabolism that may lead to the bioactivation of PCBs themselves or alternatively may lead to oxidative events within the cell. The goal of …
Number of citations: 126 www.sciencedirect.com
CH Ho, SM Liu - Chemosphere, 2011 - Elsevier
The effect of concentration of coplanar PCB on the dechlorinating microbial community and dechlorination were investigated in anoxic estuarine sediment collected from Er-Jen River …
Number of citations: 19 www.sciencedirect.com
CS Kim, DH Lim, YS Keum - The Korean Journal of Pesticide …, 2016 - koreascience.kr
As of many organochlorine pesticides, polychlorinated biphenyls are ubiquitous organic contaminants, which can be found in the most environmental matrices. Their toxic effects …
Number of citations: 7 koreascience.kr
JL Pyle, RA Lunsford, JS Cantrell - The Journal of Organic …, 1979 - ACS Publications
A synthetic route to chlorinated aromatic glyoxylic acids and analogues has been developed vianucleophilic scission of the-diketone bridge of the Diels-Alder cycloadducts of o-…
Number of citations: 7 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.